

# peer-reviewed studies comparing F327's effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | F327    |           |
| Cat. No.:            | B585632 | Get Quote |

An Objective Comparison of BNT327's Efficacy in Extensive-Stage Small-Cell Lung Cancer

Disclaimer: The following guide is based on the latest available data from clinical trial NCT05844150, presented at the European Lung Cancer Congress (ELCC) in March 2025. As of this writing, a full peer-reviewed publication of these results has not been identified. The term "F327" is ambiguous in scientific literature; this guide focuses on BNT327, a PD-L1/VEGF-A bispecific antibody, due to the availability of recent clinical data. Another potential candidate, FKB327, is an adalimumab biosimilar for rheumatoid arthritis.

#### **Introduction to BNT327**

BNT327 is an investigational bispecific antibody that simultaneously targets two key pathways in cancer progression: Programmed Death-Ligand 1 (PD-L1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1] By binding to PD-L1 on tumor cells, BNT327 aims to prevent the suppression of the immune system's T-cells, allowing them to recognize and attack cancer cells.[1] Concurrently, by neutralizing VEGF-A, the antibody works to inhibit angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients.[1] This dual mechanism of action is intended to offer a synergistic anti-tumor effect.[2]

# Comparative Efficacy in First-Line Extensive-Stage Small-Cell Lung Cancer (ES-SCLC)



The most recent data for BNT327 comes from a Phase 2 clinical trial in China (NCT05844150), which evaluated the efficacy and safety of BNT327 in combination with platinum-based chemotherapy for patients with previously untreated ES-SCLC.[3][4] The results of this single-arm study are compared below with the pivotal IMpower133 trial, which established the current standard of care: atezolizumab (a PD-L1 inhibitor) in combination with chemotherapy.

**Efficacy and Survival Data** 

| Efficacy Endpoint                          | BNT327 + Chemotherapy<br>(NCT05844150) | Atezolizumab +<br>Chemotherapy<br>(IMpower133) |
|--------------------------------------------|----------------------------------------|------------------------------------------------|
| Confirmed Overall Response<br>Rate (ORR)   | 85.4% (95% CI, 72.2%-93.9%)<br>[3]     | 60%[4]                                         |
| Disease Control Rate (DCR)                 | 97.9% (95% CI, 88.9%-100%)<br>[3]      | Not Reported in Comparison                     |
| Median Progression-Free<br>Survival (mPFS) | 6.9 months[4]                          | 5.2 months[4]                                  |
| Median Overall Survival (mOS)              | 16.8 months (Immature data)<br>[4][5]  | 12.3 months[4][5]                              |
| 12-Month Overall Survival<br>Rate          | 72.7% (95% CI, 57.6%-83.1%)<br>[3]     | Not Reported in Comparison                     |

Note: Cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and methodologies.

### **Safety Profile**



| Adverse Event Category                                            | BNT327 + Chemotherapy<br>(NCT05844150)                                                                                    | Atezolizumab +<br>Chemotherapy<br>(IMpower133) |
|-------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|------------------------------------------------|
| Grade 3 or Higher Treatment-<br>Related Adverse Events<br>(TRAEs) | 86%[3][4]                                                                                                                 | < 60%[4]                                       |
| Most Common TRAEs                                                 | Neutrophil count decrease (90%), Anemia (80%), White blood cell count decrease (76%), Platelet count decrease (62%)[3][4] | Not specified in comparison                    |
| Discontinuation due to TRAEs                                      | 6%[4]                                                                                                                     | Not Reported in Comparison                     |
| Treatment-Related Deaths                                          | 0[3][4]                                                                                                                   | Not Reported in Comparison                     |

# **Experimental Protocols NCT05844150 Trial Methodology**

The data for BNT327 was generated from the NCT05844150 study, a Phase 2, open-label, single-arm, multisite trial conducted in China.[3][6]

- Patient Population: The trial enrolled 50 patients with histologically or cytologically confirmed ES-SCLC who had not received prior systemic therapy for their extensive-stage disease.[3]
  [6] Key inclusion criteria included a life expectancy of at least 12 weeks and an ECOG performance status of 0 or 1.[3]
- Treatment Regimen: Patients were treated with BNT327 in combination with a standard platinum-based chemotherapy regimen (etoposide plus cisplatin or carboplatin).[6]
- Endpoints: The primary endpoint was the overall response rate (ORR). Secondary endpoints included progression-free survival (PFS) and overall survival (OS).[4]

A global Phase 3 trial (NCT06712355) is currently underway to further evaluate BNT327 in this patient population, directly comparing it against the atezolizumab combination.[6][7]



## **Mechanism of Action and Signaling Pathways**

BNT327's dual-targeting strategy is designed to modulate two critical signaling pathways in the tumor microenvironment.

### PD-L1/PD-1 Checkpoint Pathway Inhibition

Cancer cells can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T-cells. This interaction sends an inhibitory signal to the T-cell, effectively creating an "immune checkpoint" that prevents the T-cell from attacking the cancer cell. BNT327 blocks this interaction, thereby "releasing the brakes" on the immune system and allowing T-cells to exert their anti-tumor activity.



Click to download full resolution via product page

Caption: BNT327 blocks the PD-L1/PD-1 interaction, preventing T-cell inhibition.

## **VEGF-A Angiogenesis Pathway Inhibition**

Tumors secrete VEGF-A, a signaling protein that binds to VEGF receptors (primarily VEGFR2) on endothelial cells, which line blood vessels.[8][9] This binding triggers a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of



new blood vessels (angiogenesis). These new vessels supply the tumor with essential nutrients and oxygen, enabling its growth and metastasis. BNT327 neutralizes VEGF-A, preventing it from binding to its receptor and thereby inhibiting tumor angiogenesis.



Click to download full resolution via product page

Caption: BNT327 neutralizes VEGF-A, inhibiting the signaling pathway for angiogenesis.

### **Experimental Workflow for NCT05844150**

The workflow for the Phase 2 trial of BNT327 in ES-SCLC followed a standard clinical trial progression.





Click to download full resolution via product page

Caption: Workflow diagram for the Phase 2 clinical trial of BNT327 (NCT05844150).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. BioNTech Lands \$11B Cancer Drug Partnership With Bristol Myers Squibb | BNTX Stock News [stocktitan.net]
- 2. BioNTech: Advancing science to help transform cancer and infectious disease treatments [biontech.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ELCC 2025 BioNTech impresses in small-cell lung | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. investors.biontech.de [investors.biontech.de]
- 7. uhhospitals.org [uhhospitals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [peer-reviewed studies comparing F327's effectiveness].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585632#peer-reviewed-studies-comparing-f327-s-effectiveness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com